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Compound of Interest

Compound Name: 8-Chloro-4-iodoquinoline

Cat. No.: B13468607

Get Quote

Executive Summary & Compound Identity
8-Chloro-4-iodoquinoline is a di-halogenated heterocyclic scaffold critical in the development

of antimalarial agents (analogous to clioquinol and chloroquine) and kinase inhibitors.[1] Its

structural integrity relies on the precise positioning of the chlorine atom at the 8-position

(modulating lipophilicity and metal chelation) and the iodine atom at the 4-position (serving as a

reactive handle for Suzuki-Miyaura couplings or nucleophilic substitutions).

This guide provides a rigorous spectroscopic profile, synthesizing experimental principles with

predictive logic to establish a self-validating characterization workflow.
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Property Detail

IUPAC Name 8-Chloro-4-iodoquinoline

CAS Number 49713-55-5

Molecular Formula

Exact Mass 288.9155

Key Features
4-position reactivity (I), 8-position modulation

(Cl), Quinoline aromaticity

Synthesis Context & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying specific impurities like 4,8-dichloroquinoline (incomplete iodination) or 8-chloro-4-

hydroxyquinoline (hydrolysis product).

The standard synthesis involves the activation of 8-chloro-4-hydroxyquinoline with

phosphorous oxychloride (

), followed by a Finkelstein-type halogen exchange or direct reaction with HI.
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Caption: Synthetic pathway highlighting the critical halogen exchange step and potential

hydrolysis degradation.

Mass Spectrometry (MS) Characterization
Mass spectrometry provides the most definitive confirmation of the halogenation pattern due to

the distinct isotopic signatures of Chlorine and Iodine.
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Isotopic Signature Analysis
The molecular ion region is diagnostic.[2]

Iodine (

): Monoisotopic. No M+2 contribution from Iodine.

Chlorine (

): Natural abundance ratio of ~3:1.

Diagnostic Pattern:

M+ peak (m/z 289): Contains

+

. (Base peak intensity).[3][4][5]

M+2 peak (m/z 291): Contains

+

. (Approx. 33% intensity of M+).[6]

Note: If the M+2 peak is <5% or >50%, the 8-position chlorine is absent or bis-chlorination

has occurred.

Fragmentation Pathway
The fragmentation follows a stepwise loss of halogens, typically ejecting the weaker C-I bond

first.[7]

Molecular Ion (

): m/z 289

Loss of Iodine radical (
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, 127 Da): Generates the [M-I]

cation at m/z 162 (8-chloroquinolinium ion).

Loss of Chlorine radical (

, 35 Da): Generates the [M-I-Cl]

cation at m/z 127 (quinolinium radical cation).

Ring Disintegration: Loss of HCN (27 Da) from the pyridine ring.

Molecular Ion [M]+
m/z 289 (100%)
m/z 291 (33%)

[M - I]+
8-Chloroquinolinium

m/z 162

- I• (127 Da)

[M - I - Cl]+
Quinolinium Core

m/z 127

- Cl• (35 Da)

[M - I - Cl - HCN]+
m/z 100

- HCN (27 Da)
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Caption: Stepwise fragmentation pathway in EI/ESI-MS showing the sequential loss of

halogens.

Nuclear Magnetic Resonance (NMR)
NMR analysis must distinguish the specific substitution pattern (4,8-disubstituted) from

potential isomers (e.g., 4,7- or 4,6-disubstituted).

H NMR (Proton)
The spectrum will display 5 aromatic protons. The absence of the H8 resonance and the

specific splitting of H2/H3 are the primary confirmations.

Solvent:

or

(Shifts below are estimated for

).
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Proton Position Multiplicity

Approx.[1]
[3][6][8][9]
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Critical Validation Check:

H2/H3 Pair: Look for a clean pair of doublets with a coupling constant of ~4.5 Hz. If H2 is a

singlet, the 2-position is substituted (incorrect structure).

H5 Peri-Shift: H5 should be the most downfield signal on the benzene ring, distinct from

H6/H7, due to the proximity of the Iodine atom.[7]

C NMR (Carbon)
The
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C spectrum will show 9 carbon signals.

C-I (C4): Carbon attached to Iodine typically appears significantly upfield (shielded) due to

the "Heavy Atom Effect," often appearing between 100 – 115 ppm, which is anomalous for

an aromatic carbon.[7]

C-Cl (C8): Typical aromatic C-Cl shift, ~130-135 ppm.

C2: Most deshielded (closest to N), ~150 ppm.

Infrared Spectroscopy (IR)
IR is less specific for structural proof but useful for purity (absence of -OH or C=O).

Frequency (

)
Assignment Note

3030 - 3080 C-H Stretch (Aromatic) Weak, sharp bands.

1560 - 1590 C=C / C=N Stretch Quinoline skeletal vibrations.

~1050 - 1100 C-Cl Stretch (Aryl)
Often obscured, but diagnostic

if distinct.

~500 - 600 C-I Stretch
Low frequency fingerprint

region.

ABSENCE O-H Stretch (3200-3500)

Crucial: Presence indicates

unreacted 8-chloro-4-

quinolinol.

ABSENCE C=O Stretch (1650-1700)
Indicates absence of quinolone

tautomers.

Experimental Protocols
Protocol 1: NMR Sample Preparation

Mass: Weigh 5-10 mg of 8-Chloro-4-iodoquinoline.
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Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS as an internal standard.

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug

into the NMR tube.[7]

Acquisition:

Set relaxation delay (

) to

s to ensure integration accuracy of protons near the quadrupolar Iodine nucleus.

Acquire at least 16 scans for

H to resolve the H5/H7 coupling patterns.

Protocol 2: LC-MS Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[7]

Mobile Phase: Gradient of Water (0.1% Formic Acid) : Acetonitrile.

Gradient: 5% ACN to 95% ACN over 10 mins.

Detection: UV at 254 nm and ESI (+) Mode.

Success Criteria: Single peak at 254 nm; Mass spectrum at apex shows m/z 289/291 ratio of

3:1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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